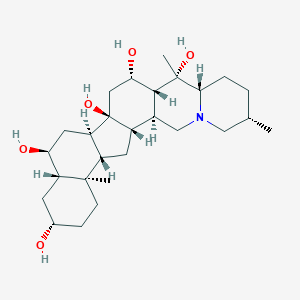

Pingpeimine A

Description

Overview of Natural Product Research in Medicinal Chemistry

Natural products, organic compounds synthesized by living organisms such as plants, microorganisms, and animals, have historically been a cornerstone in the discovery and development of therapeutic agents. researchgate.netacs.org The exploration of these compounds forms a significant part of medicinal chemistry, providing a rich source of structurally diverse molecules with potential biological activities. researchgate.netmdpi.comworldbigroup.com Unlike many synthetic compounds, natural products often possess complex and unique chemical scaffolds, characterized by a higher degree of structural complexity, including numerous chiral centers and sp3-hybridized carbon atoms. acs.orgrsc.org This inherent chemical diversity is invaluable in the search for novel drug leads, offering chemical space not typically covered by synthetic libraries. mdpi.comnih.gov

The field of natural product research in medicinal chemistry involves various stages, including the collection of biological materials, extraction of compounds, chemical separation and purification, structural identification, and biological activity evaluation. mdpi.com Recent advancements in analytical techniques, spectroscopic methods, and computational tools have significantly enhanced the efficiency and scope of this research, enabling the identification and characterization of even minor constituents from complex natural sources. researchgate.netmdpi.comnih.gov Despite periods where interest in natural products fluctuated within the pharmaceutical industry, their proven success in delivering numerous clinically important drugs, particularly in areas like infectious diseases and cancer, underscores their continued importance. acs.orgscirp.orgworldbigroup.comku.edu

Significance of Investigating Natural Compounds from Traditional Medicinal Sources

Traditional medicine systems, which have been practiced for centuries across various cultures, represent a vast repository of knowledge regarding the therapeutic uses of natural materials, primarily plants. scirp.orgnih.gov Investigating natural compounds derived from these traditional medicinal sources holds significant promise for modern drug discovery. This is because the historical use of these materials often provides an empirical basis for their biological activity, guiding researchers toward plants and compounds with potential therapeutic benefits. mdpi.comnih.gov

According to the World Health Organization (WHO), a substantial portion of the global population still relies on traditional plant-based medicines for primary healthcare. nih.gov Furthermore, a considerable percentage of plant-derived drugs have been found to be related to their original ethnopharmacological applications. nih.gov This connection highlights the value of traditional knowledge as a starting point for scientific investigation. By studying the plants and preparations used in traditional medicine, researchers can isolate and identify the specific bioactive compounds responsible for the observed effects, thereby validating traditional practices through a scientific lens. scirp.orgnih.gov This process can lead to the discovery of novel compounds with therapeutic potential or provide lead structures for the synthesis of new pharmaceuticals. mdpi.comscirp.org The study of plants like those from the Fritillaria genus, used in traditional Chinese medicine for respiratory conditions, exemplifies this approach, leading to the isolation of various bioactive alkaloids. mdpi.comresearchgate.net

Contextualization of Pingpeimine A within its Chemical Class (e.g., Steroidal Alkaloids, Cevanine Type)

This compound is a natural product classified as a steroidal alkaloid. kib.ac.cnrhhz.net Steroidal alkaloids are a distinct class of alkaloids characterized by a steroidal skeleton that incorporates one or more nitrogen atoms, either within the ring system or attached as a side chain. kib.ac.cnrhhz.netresearchgate.netnih.gov These compounds are predominantly found in certain plant families, including the Liliaceae, Solanaceae, Apocynaceae, and Buxaceae. rhhz.netresearchgate.netnih.govresearchgate.net

This compound belongs specifically to the cevanine type of steroidal alkaloids. mdpi.comresearchgate.netresearchgate.net Cevanine-type alkaloids are a major group within the C27 steroidal alkaloids and are distinguished by a hexacyclic ring system that includes a benzo worldbigroup.comku.edufluoreno[2,1-β]quinolizine nucleus. researchgate.netnih.gov They are also categorized as isosteroidal alkaloids due to their C-nor-D-homo steroid skeleton. mdpi.comresearchgate.netrsc.org This structural classification places this compound within a group of compounds primarily isolated from plants within the Veratrum and Fritillaria genera of the Liliaceae family. mdpi.comresearchgate.netnih.govrsc.org

This compound has been isolated from Fritillaria ussuriensis Maxim, a plant used in traditional Chinese medicine. targetmol.comtargetmol.com Other cevanine-type alkaloids isolated from Fritillaria species include peimine (B17214), imperialine, and pingpeimine B and C. mdpi.comresearchgate.nettargetmol.com The unique and complex structure of cevanine-type steroidal alkaloids like this compound contributes to their observed biological activities, which are subjects of ongoing scientific investigation. kib.ac.cnrhhz.netresearchgate.net

Here is a table summarizing the classification of this compound:

| Property | Classification/Description |

| Chemical Class | Steroidal Alkaloid |

| Subclass | Cevanine Type |

| Origin (Genus) | Fritillaria |

| Origin (Species) | Fritillaria ussuriensis Maxim (Ping-beimu) targetmol.comtargetmol.com |

| Structural Feature | Hexacyclic benzo worldbigroup.comku.edufluoreno[2,1-β]quinolizine nucleus researchgate.netnih.gov |

| Steroid Skeleton | C-nor-D-homo researchgate.netrsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,6S,9S,10S,11R,12S,14R,15R,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,12,14,17,20-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO5/c1-14-4-5-23-26(3,32)24-16(13-28(23)12-14)17-9-18-19(27(17,33)11-22(24)31)10-21(30)20-8-15(29)6-7-25(18,20)2/h14-24,29-33H,4-13H2,1-3H3/t14-,15-,16-,17-,18-,19+,20+,21-,22-,23-,24+,25+,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFMBIWPULRZOJ-LPMWXLNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3C(CC4(C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)O)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@H]3[C@H](C[C@@]4([C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)O)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601002944 | |

| Record name | Cevane-3,6,14,16,20-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82841-67-6 | |

| Record name | Cevane-3,6,14,16,20-pentol, (3beta,5alpha,6alpha,16beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082841676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cevane-3,6,14,16,20-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Chromatographic Characterization of Pingpeimine a

Methodologies for Extraction and Purification of Pingpeimine A

The initial step in the isolation of this compound involves the extraction of the total alkaloids from the bulbs of Fritillaria ussuriensis. This is typically achieved using polar solvents, such as ethanol (B145695) or methanol, often in an aqueous mixture, to efficiently draw out the desired compounds from the plant material. The crude extract, a complex mixture of various phytochemicals, then undergoes a series of purification steps.

Preliminary purification often involves acid-base extraction to selectively separate the basic alkaloids from neutral and acidic compounds. The resulting alkaloid-rich fraction is then subjected to various chromatographic techniques to separate the individual components.

Modern phytochemical research heavily relies on advanced chromatographic techniques to resolve complex mixtures. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a cornerstone in the final purification stages of this compound. This technique offers high resolution and efficiency, allowing for the separation of structurally similar alkaloids.

The choice of the stationary phase (the column) and the mobile phase (the solvent system) is critical for successful separation. For compounds like this compound, reversed-phase columns (such as C18) are commonly employed. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, often run in a gradient mode to optimize the separation of compounds with varying polarities.

| Parameter | Description |

| Stationary Phase | Typically a C18 reversed-phase column. |

| Mobile Phase | A gradient of aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). |

| Detection | Ultraviolet (UV) detection is commonly used to monitor the separation process. |

This interactive table provides a general overview of typical preparative HPLC parameters for the purification of alkaloids like this compound.

While this compound is a known compound, the principle of bioassay-guided fractionation is a powerful strategy in the broader context of discovering new bioactive natural products from Fritillaria species. This approach involves systematically testing the biological activity of different fractions obtained during the separation process. For instance, given the known antitussive and antihypertensive properties of this compound, fractions could be screened for these specific activities. This allows researchers to focus their purification efforts on the fractions that exhibit the desired biological effect, thereby increasing the efficiency of isolating the active compounds.

Spectroscopic and Computational Approaches for Structural Elucidation of this compound and its Analogs

Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is accomplished through a combination of sophisticated spectroscopic techniques and, increasingly, computational methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule, as well as their chemical environments.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for piecing together the molecular puzzle. These techniques reveal the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and the determination of the compound's complete structural framework.

Table of ¹³C and ¹H NMR Data for a closely related compound, Pingpeimine C

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 1 | 38.1 | 1.65 (m), 1.15 (m) |

| 2 | 30.0 | 1.85 (m), 1.55 (m) |

| 3 | 71.1 | 3.55 (m) |

| 4 | 39.1 | 2.25 (m), 1.75 (m) |

| 5 | 141.2 | - |

| 6 | 121.5 | 5.35 (br s) |

| 7 | 32.0 | 2.05 (m), 1.95 (m) |

| 8 | 31.5 | 1.50 (m) |

| 9 | 50.1 | 2.45 (m) |

| 10 | 37.0 | - |

| 11 | 21.0 | 1.80 (m), 1.45 (m) |

| 12 | 29.5 | 1.70 (m), 1.20 (m) |

| 13 | 43.5 | - |

| 14 | 56.5 | 2.15 (d, 8.0) |

| 15 | 24.5 | 1.90 (m), 1.30 (m) |

| 16 | 74.5 | 4.10 (br s) |

| 17 | 62.5 | 2.75 (d, 10.0) |

| 18 | 12.5 | 0.85 (s) |

| 19 | 19.3 | 1.05 (s) |

| 20 | 60.5 | 2.55 (m) |

| 21 | 14.0 | 1.10 (d, 7.0) |

| 22 | 58.0 | 2.95 (m) |

| 23 | 28.0 | 1.60 (m), 1.40 (m) |

| 24 | 29.0 | 1.50 (m), 1.35 (m) |

| 25 | 30.5 | 1.45 (m) |

| 26 | 51.0 | 2.85 (m), 2.35 (m) |

| 27 | 19.5 | 0.95 (d, 6.5) |

Note: This table presents the NMR data for Pingpeimine C, a structurally very similar analog of this compound. The data for this compound is expected to show high similarity.

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. By providing a highly accurate mass measurement, HRMS allows for the calculation of the molecular formula, which is a fundamental piece of information in the structural elucidation process.

For a compound with the molecular formula C₂₇H₄₅NO₅, which corresponds to this compound, the expected high-resolution mass can be calculated and compared to the experimentally observed value.

| Parameter | Value |

| Molecular Formula | C₂₇H₄₅NO₅ |

| Calculated Mass | 463.3301 |

| Observed Mass (as [M+H]⁺) | 464.3361 |

This interactive table displays the high-resolution mass spectrometry data for a compound with the molecular formula of this compound.

In modern natural product chemistry, computational methods are increasingly integrated with spectroscopic data to enhance the accuracy and efficiency of structure elucidation. Computer-Assisted Structure Elucidation (CASE) programs can analyze 2D NMR data to generate a set of possible structures consistent with the experimental evidence.

Furthermore, Density Functional Theory (DFT) calculations can be used to predict the NMR chemical shifts for a proposed structure. By comparing the calculated NMR data with the experimental data, researchers can gain a higher level of confidence in the correctness of the elucidated structure. While specific applications of CASE-3D and DFT to this compound are not extensively documented in publicly available literature, these methods represent the state-of-the-art in structural chemistry and are undoubtedly valuable tools for confirming the structures of complex alkaloids like this compound and its analogs.

Biosynthetic Pathways of Pingpeimine a

Proposed Biosynthetic Precursors and Intermediate Metabolites of Steroidal Alkaloids

The biosynthesis of steroidal alkaloids, including Pingpeimine A, in Fritillaria species originates from fundamental metabolic pathways. The journey begins with the universal precursors of isoprenoids, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com These five-carbon units are synthesized through two primary pathways: the mevalonate (MVA) pathway in the cytoplasm and the 2-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. nih.govmdpi.com

The condensation of IPP and DMAPP units leads to the formation of farnesyl pyrophosphate (FPP), a key 15-carbon intermediate. mdpi.com Two molecules of FPP are then joined to create squalene, a 30-carbon linear molecule. Squalene undergoes epoxidation to form 2,3-oxidosqualene, which is a critical branch point. In plants, this intermediate is cyclized by cycloartenol synthase to produce cycloartenol, the primary precursor for most plant steroids. mdpi.comresearchgate.net

From cycloartenol, a series of modifications, including demethylations, isomerizations, and reductions, ultimately lead to the formation of cholesterol. Cholesterol is a pivotal intermediate from which the vast array of steroidal alkaloids is derived. mdpi.com The incorporation of a nitrogen atom, a defining feature of alkaloids, transforms the steroidal skeleton into the foundational structures of cevanine and jervine-type isosteroidal alkaloids, the family to which this compound belongs. mdpi.com

| Precursor/Intermediate | Pathway/Role |

| Isopentenyl Diphosphate (IPP) | Universal 5C isoprenoid precursor from MVA/MEP pathways mdpi.com |

| Dimethylallyl Diphosphate (DMAPP) | Universal 5C isoprenoid precursor from MVA/MEP pathways mdpi.com |

| Farnesyl Pyrophosphate (FPP) | 15C intermediate, precursor to squalene mdpi.com |

| Squalene | 30C linear triterpenoid, precursor to sterols mdpi.com |

| 2,3-Oxidosqualene | Cyclization precursor for sterol synthesis researchgate.net |

| Cycloartenol | Key plant sterol, precursor to cholesterol mdpi.com |

| Cholesterol | Central intermediate for steroidal alkaloid backbone synthesis mdpi.com |

Enzymatic Steps and Key Biotransformations in Alkaloid Biosynthesis

The conversion of basic precursors into the complex structure of this compound is orchestrated by a series of specific enzymatic reactions. Biotransformation is a metabolic process, primarily occurring in the liver, that facilitates the excretion of substances by altering their chemical structures through a series of reactions. nih.gov The key enzyme families involved in steroidal alkaloid biosynthesis include cytochrome P450 monooxygenases (CYP450s), reductases, isomerases, and transferases. mdpi.commdpi.com

Following the formation of the cholesterol backbone, CYP450 enzymes play a crucial role in introducing hydroxyl groups at various positions on the steroid nucleus, which is a common step in creating functional diversity. mdpi.com For instance, C-22 hydroxylase (CYP450-90B1) is a key enzyme in these modifications. researchgate.net The incorporation of nitrogen is a critical biotransformation, though the exact enzymatic mechanisms and nitrogen donors are still under investigation. Subsequent cyclization and rearrangement reactions, likely catalyzed by specific isomerases and ligases, form the characteristic fused-ring systems of cevanine-type alkaloids. mdpi.com

| Enzyme/Enzyme Family | Function in Biosynthesis |

| Farnesyl Pyrophosphate Synthase (FPS) | Catalyzes the formation of FPP from IPP and DMAPP mdpi.com |

| Squalene Synthase (SQS) | Condenses two FPP molecules to form squalene mdpi.com |

| Squalene Oxidase (SQE) | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene mdpi.com |

| Cycloartenol Synthase (CAS) | Cyclizes 2,3-oxidosqualene to cycloartenol mdpi.com |

| Cytochrome P450s (CYP450s) | Hydroxylation and other oxidative modifications of the steroid skeleton mdpi.com |

| Hydroxysteroid Dehydrogenase (HSD) | Catalyzes oxidation/reduction reactions on the steroid nucleus mdpi.com |

| Isomerases | Facilitate rearrangements of the steroid backbone mdpi.com |

| Aminotransferases | Potentially involved in the incorporation of nitrogen researchgate.net |

Molecular Mechanisms of Biosynthetic Regulation in Producing Organisms (e.g., Fritillaria species)

The biosynthesis of this compound and related alkaloids in Fritillaria is a tightly regulated process, controlled at the genetic level to respond to developmental cues and environmental stimuli. wikipedia.orgpressbooks.pub This regulation primarily occurs at the level of transcription, where the expression of biosynthetic genes is controlled by various transcription factors (TFs). nih.govkhanacademy.org

Transcriptome analyses of different Fritillaria species have identified several families of TFs that are highly expressed and likely involved in regulating steroidal alkaloid synthesis. nih.gov These include AP2/ERF, MYB, bHLH, C2H2, and WRKY families. nih.govmdpi.com These TFs bind to specific regulatory sequences in the promoter regions of biosynthetic genes, either activating or repressing their transcription. khanacademy.org For example, AP2/ERF TFs have been shown to regulate alkaloid synthesis in other plants by recognizing specific GC-rich elements in gene promoters. nih.gov The coordinated expression of these TFs creates a regulatory network that ensures the timely and tissue-specific production of alkaloids. nih.gov Environmental factors, such as light and nutrient availability, can influence the expression of these TFs, thereby modulating alkaloid accumulation. mdpi.comresearcher.life

Rational Design and Engineering of Biosynthetic Pathways for Analog Production

A thorough understanding of the this compound biosynthetic pathway opens avenues for its manipulation through metabolic engineering and synthetic biology. nih.gov The goal of such engineering is often to increase the yield of the natural product or to produce novel analogs with potentially improved therapeutic properties. scispace.com

Rational design involves the targeted modification of the biosynthetic pathway. researchgate.net This can be achieved by overexpressing genes that encode rate-limiting enzymes, thereby increasing the metabolic flux towards the desired compound. mdpi.com For instance, upregulating the expression of key enzymes in the MVA or MEP pathways could increase the supply of precursors for alkaloid synthesis. mdpi.com

Furthermore, introducing genes from other organisms or modifying existing enzymes can lead to the production of novel alkaloid structures. nih.gov For example, altering the substrate specificity of CYP450 enzymes could result in different hydroxylation patterns on the steroid backbone, creating a diverse array of new compounds. researchgate.net This approach allows for the creation of "unnatural" natural products that are not accessible through traditional chemical synthesis. The development of plant cell culture or microbial chassis systems engineered with the Fritillaria biosynthetic genes represents a promising strategy for the sustainable and scalable production of this compound and its designed analogs. nih.gov

Chemical Synthesis and Derivative Design of Pingpeimine a

Strategies for Total Synthesis of Complex Natural Products

The total synthesis of complex natural products like Pingpeimine A presents considerable challenges due to their elaborate structures, multiple stereocenters, and often sensitive functional groups. Developing efficient and selective synthetic strategies is crucial for accessing these molecules in sufficient quantities for biological evaluation and for creating structural analogs.

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a fundamental approach in planning the synthesis of complex molecules. It involves working backward from the target molecule to simpler, readily available starting materials by identifying strategic disconnections. While specific retrosynthetic analyses for the total synthesis of this compound were not detailed in the provided search results, the synthesis of other complex steroidal alkaloids has been reported, offering insights into potential strategies applicable to the cevanine scaffold. nih.govlabsolu.ca Common strategies in alkaloid synthesis include the formation of key carbon-nitrogen bonds and the construction of the ring systems through various cyclization reactions. For instance, the cyclization of N-acyliminium ion intermediates is recognized as an important method for the total synthesis of many types of alkaloids. researchgate.net Applying such methodologies to the complex ring system of this compound would involve strategic disconnections aimed at simplifying the structure into manageable fragments that can be synthesized and subsequently coupled.

Diastereoselective and Enantioselective Synthesis Methodologies

The presence of multiple stereocenters in this compound necessitates the use of diastereoselective and enantioselective synthesis methodologies to control the absolute and relative configurations of the molecule. Achieving high levels of stereocontrol is paramount to synthesizing the natural product with the correct stereochemistry and to avoid the formation of unwanted isomers. While specific examples of diastereoselective or enantioselective steps applied directly to this compound synthesis were not found in the provided snippets, asymmetric synthesis methodologies have been employed in the construction of other alkaloids. researchgate.net These methods often involve the use of chiral catalysts, auxiliaries, or reagents to guide the formation of new stereocenters with high selectivity. The synthesis of complex natural products frequently relies on a combination of established stereoselective reactions, such as asymmetric hydrogenation, asymmetric epoxidation, and diastereoselective aldol (B89426) reactions, carefully orchestrated within a convergent synthetic route.

Design and Synthetic Exploration of this compound Analogs and Derivatives

The exploration of analogs and derivatives of natural products is a key aspect of medicinal chemistry, aiming to discover compounds with improved biological activity, altered selectivity, or enhanced pharmacokinetic properties.

Rationale for Structural Modifications Guided by Biological Activities

This compound has been reported to possess various biological activities, including anti-inflammatory, anticancer, and antioxidant effects, suggesting its potential as a therapeutic agent. cdutcm.edu.cn It is part of a larger family of steroidal alkaloids found in Fritillaria species, many of which also exhibit diverse pharmacological properties. plantaedb.comsemanticscholar.orgplos.orgctdbase.orgcdutcm.edu.cncdutcm.edu.cn The rationale for designing this compound analogs and derivatives is primarily guided by these observed biological activities. By systematically modifying specific functional groups or regions of the this compound structure, researchers can investigate the structure-activity relationships (SAR). labsolu.cauni.lu These studies help to identify the key structural features responsible for the desired biological effects and to understand how modifications impact potency, selectivity, and potential off-target interactions. For example, if a particular functional group is found to be crucial for binding to a biological target, modifications around this group could be explored to optimize the interaction. Similarly, alterations might be made to improve solubility, metabolic stability, or bioavailability. The existence of naturally occurring analogs of this compound within Fritillaria, such as Pingpeimine C, peimine (B17214), and peiminine, also provides valuable starting points and inspiration for synthetic modifications. plantaedb.comsemanticscholar.orgplos.org

Advanced Synthetic Methodologies for Diverse Derivative Libraries

Creating diverse libraries of this compound analogs and derivatives requires advanced synthetic methodologies that allow for targeted structural modifications at various positions on the complex steroidal scaffold. While detailed synthetic routes for preparing this compound derivatives were not explicitly described in the provided search results, the isolation and identification of numerous alkaloids from Fritillaria species highlight the natural structural diversity within this class. plantaedb.comsemanticscholar.orgplos.orgctdbase.org This suggests that synthetic efforts would likely focus on introducing variations based on the core this compound structure or utilizing common intermediates from its synthesis. Advanced synthetic techniques relevant to such modifications might include selective functionalization reactions, late-stage diversification strategies, and coupling reactions to append different substituents. The use of modern synthetic tools, such as transition-metal catalysis, organocatalysis, and flow chemistry, could enable efficient and selective synthesis of a wide range of derivatives. Furthermore, techniques used for the analysis and semi-quantification of these alkaloids, such as UPLC-QTOF-MS/MS, can be invaluable in characterizing synthesized derivatives and monitoring reaction outcomes. semanticscholar.orgctdbase.org

Molecular Pharmacology and in Vitro Biological Activities of Pingpeimine a

Comprehensive Evaluation of In Vitro Biological Activities

Pingpeimine A, a major isosteroid alkaloid isolated from the bulbs of various Fritillaria species, has been the subject of numerous in vitro studies to elucidate its pharmacological properties. These investigations have revealed a spectrum of biological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer effects, alongside enzyme inhibition capabilities.

Anti-inflammatory Potential in Cellular Models

This compound has demonstrated significant anti-inflammatory effects in various cellular models. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a commonly used model for studying inflammation, this compound has been shown to inhibit the production of key pro-inflammatory cytokines. Specifically, it significantly suppresses the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govnih.gov Conversely, it has been observed to increase the production of the anti-inflammatory cytokine IL-10. nih.gov This modulation of cytokine production highlights the potent anti-inflammatory capacity of this compound at the cellular level. Studies have indicated that this compound concentrations in the range of 0-25 mg/L are effective in achieving these anti-inflammatory effects. nih.gov

The mechanism underlying these effects involves the inhibition of critical inflammatory signaling pathways. Research has shown that this compound blocks the activation of both the nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) signaling pathways in LPS-induced macrophages. nih.gov It achieves this by inhibiting the phosphorylation of key proteins in the MAPK cascade, such as p38, ERK, and JNK, and by decreasing the levels of p65 and IκB, which are crucial components of the NF-κB pathway. nih.gov By targeting these central inflammatory pathways, this compound effectively dampens the inflammatory response in cellular models.

Anti-inflammatory Activity of this compound in LPS-stimulated RAW264.7 Macrophages

| Inflammatory Mediator | Effect of this compound | Effective Concentration Range | Reference |

|---|---|---|---|

| TNF-α | Inhibition | 0-25 mg/L | nih.govnih.gov |

| IL-6 | Inhibition | 0-25 mg/L | nih.govnih.gov |

| IL-1β | Inhibition | 0-25 mg/L | nih.govnih.gov |

| IL-10 | Increased Production | 0-25 mg/L | nih.gov |

Antioxidant Activity Assays (In Vitro)

While direct in vitro antioxidant assays such as DPPH and ABTS for this compound are not extensively documented in the available literature, studies on isosteroid alkaloids from Fritillaria cirrhosa provide insights into its potential antioxidant capabilities. These studies have shown that related alkaloids can mitigate oxidative stress in cellular models. For instance, in RAW264.7 macrophages exposed to cigarette smoke extract, these alkaloids were found to reduce the production of reactive oxygen species (ROS).

The underlying mechanism for this antioxidant effect is linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a key regulator of the cellular antioxidant response. The alkaloids were observed to promote the nuclear translocation of Nrf2 and enhance the expression of heme oxygenase-1 (HO-1), a critical antioxidant enzyme. This suggests that this compound may exert its antioxidant effects indirectly by bolstering the cell's endogenous antioxidant defense systems.

Antiviral Effects in Cell Culture Systems

The antiviral activity of this compound as an isolated compound is an area that requires more extensive research. However, preliminary studies on extracts from Fritillaria thunbergii, a plant known to contain this compound, have shown promising antiviral effects. In one study, an extract of Fritillaria thunbergii demonstrated inhibitory activity against the human influenza A virus (H1N1) in vitro. nih.govnih.govresearchgate.netkoreascience.kr The extract exhibited a moderate antiviral effect with a selectivity index of 50.6, and importantly, it showed low cytotoxicity with a high CC50 value of 7,500 μg/ml. nih.govresearchgate.netkoreascience.kr These findings suggest that constituents within the extract, potentially including this compound, contribute to this antiviral action. Further investigations are necessary to isolate and confirm the specific antiviral properties of this compound and to elucidate its mechanism of action against various viruses in cell culture systems.

Anticancer Activities in Various Cancer Cell Lines (In Vitro)

This compound has demonstrated notable anticancer activities in a variety of human cancer cell lines. In vitro studies have shown its ability to inhibit the growth and proliferation of prostate cancer cells, including DU-145, LNCap, and PC-3 cell lines, at concentrations ranging from 2.5 to 10 μM. researchgate.net Furthermore, this compound has been reported to have cytotoxic effects on other cancer cell types, including breast and gastric cancer cells. researchgate.net

The anticancer mechanism of this compound is multifaceted, primarily involving the induction of apoptosis, or programmed cell death. In prostate cancer cells, this compound has been shown to disrupt intracellular calcium homeostasis, leading to an increase in intracellular Ca2+ levels. This, in turn, activates the Ca2+/calmodulin-dependent protein kinase II (CaMKII)/c-Jun N-terminal kinase (JNK) signaling pathway, which ultimately triggers apoptosis. researchgate.net The induction of apoptosis is a key mechanism by which many chemotherapeutic agents eliminate cancer cells.

In Vitro Anticancer Activity of this compound

| Cancer Cell Line | Cell Type | Observed Effect | Effective Concentration | Reference |

|---|---|---|---|---|

| DU-145 | Prostate Cancer | Growth Inhibition | 2.5-10 μM | researchgate.net |

| LNCap | Prostate Cancer | Growth Inhibition | 2.5-10 μM | researchgate.net |

| PC-3 | Prostate Cancer | Growth Inhibition | 2.5-10 μM | researchgate.net |

| - | Breast Cancer | Anticancer Properties | Not Specified | researchgate.net |

| - | Gastric Cancer | Anticancer Properties | Not Specified | researchgate.net |

Enzyme Inhibition Profiling (e.g., Urease Inhibition, other relevant enzymes)

The enzyme inhibitory activities of this compound are an emerging area of research. While there is a lack of specific studies on its effect on urease, research on other enzymes has yielded significant findings. A notable study on alkaloids from Fritillaria ussuriensis identified this compound (also known as verticine) as an inhibitor of angiotensin-converting enzyme (ACE). ACE plays a crucial role in the regulation of blood pressure, and its inhibition is a key strategy in the management of hypertension. This finding suggests a potential cardiovascular application for this compound. Further research is warranted to explore the broader enzyme inhibition profile of this compound, including its effects on urease and other enzymes relevant to various pathological conditions.

Elucidation of Molecular Mechanisms of Action for this compound

The in vitro biological activities of this compound are underpinned by its interaction with several key molecular signaling pathways. A recurring theme in the mechanism of action of this compound is its ability to modulate pathways involved in inflammation, cell survival, and apoptosis.

The anti-inflammatory effects of this compound are primarily mediated through the downregulation of the NF-κB and MAPK signaling pathways. nih.gov In response to inflammatory stimuli like LPS, these pathways become activated, leading to the transcription of pro-inflammatory genes. This compound intervenes by preventing the phosphorylation of key kinases in the MAPK cascade (p38, ERK, and JNK) and by inhibiting the degradation of IκB, which keeps NF-κB sequestered in the cytoplasm. nih.gov This dual inhibition effectively blocks the production of inflammatory cytokines.

In the context of cancer, this compound's pro-apoptotic activity is linked to its ability to disrupt intracellular calcium signaling. By increasing cytosolic Ca2+ levels in prostate cancer cells, it triggers a signaling cascade involving CaMKII and JNK, which are known to be involved in stress-induced apoptosis. researchgate.net This demonstrates a targeted mechanism for inducing cell death in cancer cells. Furthermore, the regulation of the PI3K/AKT pathway, a critical signaling pathway for cell survival and proliferation, has also been implicated in the anticancer effects of related Fritillaria alkaloids.

The potential antioxidant mechanism of this compound appears to be linked to the activation of the Nrf2 pathway. By promoting the translocation of Nrf2 to the nucleus, it can upregulate the expression of a suite of antioxidant and cytoprotective genes, thereby enhancing the cell's ability to combat oxidative stress. This indirect antioxidant mechanism highlights a sophisticated interplay between this compound and the cell's own defense systems.

Identification of Putative Molecular Targets and Signaling Pathways (e.g., MAPK1, AKT1, PPKCB)

Research utilizing computational methods has identified multiple potential protein targets for this compound, suggesting that its therapeutic effects are likely achieved through the modulation of a network of proteins rather than a single target. mdpi.com A significant study identified 23 potential protein targets associated with the pharmacological effects of peimine (B17214) (also known as verticine or this compound). mdpi.comnih.gov

Among these, three proteins were highlighted as potentially pivotal due to their high degree of connectivity within the constructed biological network:

Mitogen-activated protein kinase 1 (MAPK1) : A key component of the MAPK signaling pathway, which is crucial for signal transduction in response to various cellular stresses and stimuli. mdpi.com this compound has been shown in other studies to inhibit inflammation by suppressing the activation of the MAPK pathway. mdpi.com

AKT1 (RAC-alpha serine/threonine-protein kinase) : A central node in the PI3K/AKT signaling pathway, which is involved in regulating cell survival, proliferation, and metabolism. mdpi.com A related alkaloid, peiminine, which shares the same pharmacophore as this compound, is known to act on pathways involving Akt signaling. mdpi.com

Protein Kinase C Beta (PPKCB) : A member of the protein kinase C family, which is involved in various cellular signaling cascades. mdpi.com

The functional annotations of these identified targets are primarily related to the regulation of immunological and neurological functions. mdpi.comnih.gov The associated signaling pathways implicated in the action of this compound include the chemokine signaling pathway and the Fc epsilon RI signaling pathway, both of which are closely related to inflammatory processes. mdpi.com

| Putative Molecular Target | Common Name/Abbreviation | Function/Significance |

| Mitogen-activated protein kinase 1 | MAPK1 / ERK2 | A key protein in the MAPK signaling pathway, involved in cell proliferation, differentiation, and inflammation. mdpi.com |

| RAC-alpha serine/threonine-protein kinase | AKT1 | A crucial kinase in the PI3K/AKT pathway, regulating cell survival, growth, and metabolism. mdpi.com |

| Protein Kinase C Beta Type | PPKCB | An enzyme involved in signal transduction, linked to various cellular processes. mdpi.com |

Application of Computational Target Fishing and Network Pharmacology Approaches

To understand the complex mechanisms of this compound, researchers have employed computational target fishing and network pharmacology. mdpi.com This modern approach integrates bioinformatics, systems biology, and pharmacology to analyze the interactions between drugs, their molecular targets, and the broader biological networks they influence. nih.gov

The process for elucidating this compound's mechanisms involved several steps:

Target Identification : Potential targets of the compound were identified using computational target fishing, which was supplemented by manual database mining. mdpi.comnih.gov

Network Construction : A drug-target-pathway interaction network was constructed using software such as Cytoscape. mdpi.comnih.gov One such network for this compound consisted of 60 nodes (representing the drug, its targets, and related pathways) and 168 edges (representing the interactions between them). mdpi.com

Enrichment Analysis : To understand the biological significance of the identified targets, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed using databases like DAVID and GeneMANIA. mdpi.comnih.gov

Hub Protein Identification : Topological analysis of the constructed network was used to identify "hub" proteins—nodes with a high number of connections. mdpi.com For this compound, MAPK1, AKT1, and PPKCB were identified as hub proteins, suggesting they play a central role in its mechanism of action. mdpi.comnih.gov

This network pharmacology approach provides a comprehensive, systems-level view of the compound's effects, illustrating how it may exert its pharmacological actions by modulating a complex network of multiple proteins and pathways. mdpi.com

| Analysis Step | Tools/Databases Used | Key Findings |

| Target Identification | Computational Target Fishing & Manual Database Mining | 23 potential protein targets were identified for this compound. mdpi.comnih.gov |

| Network Construction | Cytoscape | A network of 60 nodes and 168 edges was built to visualize interactions. mdpi.com |

| Enrichment Analysis | GeneMANIA, DAVID (for GO and KEGG) | Functional annotations of targets were related to immunological and neurological functions. mdpi.comnih.gov |

| Hub Protein Analysis | Topological Network Analysis | MAPK1, AKT1, and PPKCB were identified as key hub proteins in the network. mdpi.com |

Ligand-Target Interaction Analysis via Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a target protein. nih.govnih.gov This method is crucial for validating the findings of network pharmacology and for understanding the specific interactions at a molecular level. nih.gov It assesses the binding affinity and simulates the conformation of the ligand within the protein's binding pocket. nih.gov

While extensive molecular docking and dynamics simulation studies for this compound are not widely published, some research has incorporated this technique. An integrated study using metabolomics and network pharmacology performed molecular docking to evaluate the affinity of several alkaloids from Fritillaria, including peimine, with antioxidant targets. doaj.org The results indicated that peimine exhibited a good binding affinity for key therapeutic targets, including AKT1. doaj.org This finding supports the results from network pharmacology that identify AKT1 as a significant molecular target of this compound. mdpi.comdoaj.org Such in silico analyses are vital for screening potential bioactive compounds and providing a basis for further experimental validation. nih.gov

Structure Activity Relationship Sar Studies of Pingpeimine a and Its Analogs

Fundamental Principles and Methodologies of SAR Analysis

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that aims to correlate the chemical structure of a compound with its biological activity. The core principle of SAR is that the activity of a molecule is directly related to its chemical structure, and modifications to this structure can lead to changes in its biological effects. By systematically altering the chemical scaffold of a lead compound, such as Pingpeimine A, and evaluating the biological activity of the resulting analogs, researchers can deduce which parts of the molecule are essential for its activity.

The primary methodologies employed in SAR studies include:

Synthesis of Analogs: A series of derivatives of the lead compound are synthesized. These modifications can involve changes to functional groups, the size and shape of the molecule, its stereochemistry, and electronic properties.

Biological Evaluation: The synthesized analogs are then tested for their biological activity using in vitro and in vivo assays. This provides data on how each structural modification affects the compound's potency, selectivity, and efficacy.

Data Analysis and Correlation: The biological activity data is analyzed in conjunction with the structural changes to identify trends and establish relationships. This allows for the identification of key structural features responsible for the observed activity.

While extensive SAR studies involving the synthesis and biological evaluation of a wide range of this compound analogs have not been widely reported in publicly available scientific literature, the fundamental principles of SAR provide a framework for how such investigations would be conducted.

Identification of Critical Pharmacophoric Features for Biological Activity

A pharmacophore is an abstract description of the molecular features that are necessary for a drug to recognize and interact with a specific biological target, thereby triggering a biological response. The identification of these critical pharmacophoric features is a key objective of SAR studies. For this compound, a cevanine-type steroidal alkaloid, several structural components are likely to be important for its biological activity.

Based on its complex polycyclic structure, the following features of this compound can be considered potential pharmacophoric elements:

The Steroidal Backbone: The rigid tetracyclic core provides a specific three-dimensional scaffold that is crucial for orienting the functional groups for optimal interaction with a biological target.

The Hydroxyl Group at C-3: This functional group can act as a hydrogen bond donor and/or acceptor, playing a significant role in binding to a target protein.

The Ketone Group at C-6: The carbonyl group can act as a hydrogen bond acceptor.

The Epoxy Ring between C-18 and C-22: This feature introduces conformational rigidity and potential sites for specific interactions.

Systematic modification of these features in synthetic analogs would be necessary to definitively confirm their role as critical pharmacophoric elements for the biological activity of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. QSAR models are developed by correlating physicochemical properties or calculated molecular descriptors of compounds with their observed biological activities.

The general workflow for developing a QSAR model involves:

Data Set Collection: A series of structurally related compounds with their corresponding biological activity data is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Once a validated QSAR model is established, it can be used to predict the biological activity of novel, untested compounds. This predictive capability is highly valuable in drug discovery as it can help prioritize the synthesis of new analogs with potentially improved activity.

Currently, there are no specific QSAR models for this compound and its analogs reported in the scientific literature. The development of such models would require a substantial dataset of this compound derivatives with measured biological activities.

Stereochemical Influence on Biological Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the biological activity and selectivity of a drug. Biological systems, such as enzymes and receptors, are chiral environments, and they often exhibit a high degree of stereospecificity in their interactions with small molecules.

The influence of stereochemistry on biological activity is typically investigated by:

Stereoselective Synthesis: Synthesizing different stereoisomers (enantiomers or diastereomers) of the lead compound.

Biological Evaluation: Comparing the biological activities of the different stereoisomers. A significant difference in activity between isomers provides strong evidence for the importance of a specific three-dimensional arrangement for biological function.

Detailed studies on the stereochemical influence on the biological activity and selectivity of this compound through the synthesis and evaluation of its various stereoisomers have not been extensively documented in publicly available research. Such studies would be essential to fully elucidate the structural requirements for its biological effects.

Advanced Analytical Quantification Methodologies for Pingpeimine a

Chromatographic Techniques for High-Throughput Quantification

Chromatographic techniques are central to the separation and quantification of Pingpeimine A from complex sample matrices. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) are powerful tools that offer high resolution and sensitivity for the analysis of this isosteroidal alkaloid.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of pharmaceutical compounds. wjpmr.com A validated reverse-phase HPLC (RP-HPLC) method is crucial for the routine quality control of this compound. The development of such a method involves a systematic optimization of chromatographic conditions to achieve a desirable separation with good peak shape and resolution.

The process begins with the selection of an appropriate stationary phase, typically a C18 column, which is effective for the separation of moderately polar compounds like alkaloids. ijper.org The mobile phase composition, a critical factor in achieving optimal separation, is then carefully selected. A common approach involves a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state for retention and separation. ijper.orgflorajournal.com The elution can be either isocratic, where the mobile phase composition remains constant, or gradient, where the composition is changed over time to enhance the separation of complex mixtures. nih.gov

Method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. ijper.orgeuropa.eu Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. nih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ich.org A correlation coefficient (r²) value of >0.999 is typically considered acceptable. ijper.org

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ikev.org The percentage relative standard deviation (%RSD) should typically be less than 2%. ijper.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery studies, with recovery values between 98-102% being desirable. slideshare.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively. ijper.org

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijper.org

The following table provides an example of the validation parameters for a hypothetical HPLC method for this compound quantification.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (Concentration Range) | r² > 0.999 | 0.9995 (1-100 µg/mL) |

| Precision (%RSD) | < 2% | Intra-day: 0.85%, Inter-day: 1.25% |

| Accuracy (% Recovery) | 98-102% | 99.5% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3:1 | 0.1 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10:1 | 0.3 µg/mL |

| Robustness | %RSD < 2% | 1.5% |

For the analysis of this compound in highly complex mixtures, such as herbal extracts or biological fluids, Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages over conventional HPLC. nih.gov UPLC utilizes columns with smaller particle sizes (<2 µm), which allows for higher separation efficiency, improved resolution, and faster analysis times. measurlabs.com

When coupled with a tandem mass spectrometer, UPLC-MS/MS provides exceptional selectivity and sensitivity. nih.gov The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored. nih.gov This highly selective detection method minimizes interferences from the sample matrix, enabling the accurate quantification of the analyte even at very low concentrations. nih.gov

The benefits of UPLC-MS/MS for the analysis of this compound in complex mixtures include:

Increased Throughput: The shorter run times of UPLC significantly increase the number of samples that can be analyzed in a given period. nih.gov

Enhanced Sensitivity: The combination of efficient separation and selective detection allows for lower limits of quantification. nih.gov

Improved Resolution: The high resolving power of UPLC enables the separation of this compound from closely related alkaloids and other interfering compounds. measurlabs.com

Structural Information: Mass spectrometry provides valuable information on the molecular weight and fragmentation pattern of the analyte, aiding in its identification and characterization. nih.gov

A UPLC-MS/MS method was successfully developed for the simultaneous determination of peimine (B17214) and peiminine, two other Fritillaria alkaloids, in beagle dog plasma, demonstrating the suitability of this technique for pharmacokinetic studies of related compounds. nih.gov This method utilized a C18 column with a gradient elution and detection in MRM mode, achieving a lower limit of quantification of 0.988 ng/mL for peimine and 0.980 ng/mL for peiminine. nih.gov

Spectrometric Methods for Precise Quantification

While chromatographic methods are the primary choice for the quantification of this compound, spectrometric techniques, particularly when coupled with chromatography, play a crucial role in the identification and analysis of related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. nih.gov For non-volatile compounds like alkaloids, derivatization is often required to increase their volatility for GC analysis. researchgate.net While not the primary method for quantifying this compound itself due to the need for derivatization, GC-MS is highly valuable for the analysis of related metabolites and impurities that may be more amenable to this technique. nih.gov

GC-MS has been employed for the phytochemical profiling of various Fritillaria species. researchgate.netcambridge.orgedu.krd These studies have successfully identified a wide range of compounds, including fatty acids, esters, and other small molecules. researchgate.net This capability makes GC-MS a useful tool for:

Metabolomic Studies: Investigating the metabolic pathways in Fritillaria species and identifying potential biomarkers.

Impurity Profiling: Detecting and identifying impurities that may arise during the cultivation, harvesting, or processing of the plant material.

The combination of GC-MS with chemometric analysis can further enhance the differentiation of various Fritillaria species based on their chemical fingerprints. cambridge.org

Method Validation and Quality Assurance/Quality Control (QA/QC) in Analytical Research

The validation of analytical procedures is a critical component of any analytical research involving this compound, ensuring that the chosen method is suitable for its intended purpose. ich.org The ICH guidelines provide a comprehensive framework for the validation of analytical procedures, covering parameters such as accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range. europa.euich.org

Quality Assurance (QA) and Quality Control (QC) are two interrelated concepts that are essential for maintaining the integrity and reliability of analytical data. asq.org

Quality Assurance (QA) is a proactive process that focuses on preventing errors and ensuring that the entire analytical system is operating correctly. qualio.com It involves establishing and adhering to a set of procedures and protocols that cover all aspects of the analytical workflow, from sample collection and preparation to data analysis and reporting. researchgate.netresearchgate.net

Quality Control (QC) is a reactive process that involves the routine monitoring of the analytical method's performance to detect and correct any deviations. qualio.com This includes the regular analysis of quality control samples, such as blanks, standards, and spiked samples, to ensure that the method is producing accurate and precise results. researchgate.net

A robust QA/QC program in analytical research on this compound would include:

Standard Operating Procedures (SOPs): Detailed written instructions for all analytical procedures.

Instrument Calibration and Maintenance: Regular calibration and maintenance of all analytical instruments to ensure they are functioning correctly.

Reference Standards: The use of certified reference standards for the calibration and quantification of this compound.

Data Integrity and Traceability: Maintaining complete and accurate records of all analytical data, allowing for full traceability from the raw data to the final result.

The following table summarizes the key differences between QA and QC.

| Aspect | Quality Assurance (QA) | Quality Control (QC) |

| Focus | Process-oriented | Product-oriented |

| Timing | Proactive (before and during the process) | Reactive (during and after the process) |

| Goal | To prevent defects | To identify and correct defects |

| Activities | Method development, validation, SOPs, training | Instrument calibration, analysis of controls |

By implementing rigorous method validation and a comprehensive QA/QC program, researchers can ensure the generation of high-quality, reliable, and defensible analytical data for this compound.

Future Research Directions and Translational Perspectives of Pingpeimine a Research

Exploration of Novel Biological Activities and Undiscovered Therapeutic Applications (In Vitro)

The initial exploration of a natural product's therapeutic value begins with comprehensive in vitro screening to identify novel biological activities. While Pingpeimine A is a known constituent of medicinal Fritillaria species, its specific bioactivities are not as extensively characterized as related compounds like peimine (B17214) and peiminine. Future research should prioritize broad-based in vitro screening to uncover its potential in various therapeutic areas, particularly oncology and immunology.

Anticancer Potential: Numerous plant-derived compounds have demonstrated anticancer effects by targeting cellular mechanisms such as apoptosis, cell cycle arrest, and the inhibition of metastasis. researchgate.netresearchgate.net For instance, studies on related Fritillaria alkaloids have shown antitumor activities. researchgate.net A systematic evaluation of this compound against a diverse panel of human cancer cell lines (e.g., breast, lung, colon, liver) is a critical first step. Assays measuring cytotoxicity, cell viability (such as the MTT assay), apoptosis induction (caspase activity, nuclear staining), and cell cycle progression (flow cytometry) would provide foundational data on its anticancer potential. nih.govmdpi.com

Anti-Inflammatory Applications: Chronic inflammation is a key factor in many diseases, and natural products are a rich source of anti-inflammatory agents. mdpi.com Related alkaloids, peimine and peiminine, have demonstrated synergistic anti-inflammatory effects by inhibiting pathways such as the IL-17-NF-κB/MAPK signaling cascade in lipopolysaccharide (LPS)-induced acute lung injury models. nih.gov This precedent strongly suggests that this compound should be investigated for similar properties. In vitro models using macrophage cell lines (e.g., RAW 264.7) stimulated with LPS can be used to measure the inhibition of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6). nih.gov

The table below summarizes representative in vitro biological activities of compounds structurally related to this compound, illustrating the potential therapeutic avenues for its investigation.

| Compound | Biological Activity | In Vitro Model | Key Findings |

| Peimine | Anti-inflammatory | LPS-induced RAW 264.7 macrophages | Inhibition of NO, TNF-α, and IL-6 production. nih.gov |

| Peiminine | Anti-inflammatory | LPS-induced acute lung injury model cells | Synergistic effects with Peimine in suppressing inflammatory cytokines. nih.gov |

| Peimine | Antitumor | Human hepatocellular carcinoma HepG2 cells | Induction of apoptosis. researchgate.net |

| Forsythoside A | Anti-inflammatory | LPS-induced acute lung injury model cells | Synergistic effects with Peimine and Peiminine. nih.gov |

This table is illustrative and uses data from related compounds to suggest potential research areas for this compound.

Development of Advanced Synthetic Strategies for Comprehensive Structure-Activity Relationship Elucidation

The advancement of this compound from a natural hit to a viable drug candidate is contingent on understanding its structure-activity relationship (SAR). SAR studies clarify which functional groups on the molecule are essential for its biological activity, guiding the design of more potent and selective analogs. nih.govmdpi.com A robust supply of this compound and its derivatives is necessary for such studies, which often cannot be met by isolation from natural sources alone. researchgate.net Therefore, the development of advanced synthetic strategies is paramount.

The total synthesis of complex natural products like steroidal alkaloids is a formidable challenge that drives innovation in organic chemistry. organic-chemistry.orgnih.gov A successful total synthesis of this compound would not only confirm its structure but also provide a platform for generating a library of analogs. Modern synthetic strategies that could be employed include:

Convergent Synthesis: This approach involves synthesizing different fragments of the molecule separately before joining them at a late stage. This allows for flexibility in creating analogs, as each fragment can be independently modified.

Function-Oriented Synthesis: This strategy prioritizes the synthesis of simplified analogs that retain the core pharmacophore (the essential features for biological activity), allowing for rapid exploration of the SAR. nih.gov

Diversity-Oriented Synthesis: This method aims to create a wide range of structurally diverse molecules from a common intermediate, enabling the exploration of new biological activities.

By synthesizing analogs with modifications at various positions—such as the hydroxyl groups, the nitrogen-containing ring, or the steroid backbone—researchers can systematically probe the molecule's interaction with its biological target. scite.ai This process is crucial for optimizing the compound's efficacy and drug-like properties.

Integration of Multi-Omics Data for Systems Biology Understanding of this compound Effects

To fully comprehend the biological effects of this compound, a reductionist, single-target approach is insufficient. A systems biology approach, which integrates multiple "omics" datasets (genomics, transcriptomics, proteomics, and metabolomics), is necessary to build a holistic model of the compound's mechanism of action. researchgate.netnih.govresearchgate.net This approach can reveal the complex network of pathways and molecular interactions perturbed by the compound. nih.gov

Recent studies on the Fritillaria genus have successfully used transcriptomics and metabolomics to elucidate the biosynthetic pathways of its constituent alkaloids. mdpi.comnih.govresearchgate.net A similar strategy can be applied to understand the pharmacological effects of this compound on human cells. A proposed workflow would involve:

Treating a relevant cell line (e.g., a cancer cell line identified in initial screens) with this compound.

Transcriptomics Analysis (RNA-Seq): This would identify all genes whose expression is significantly up- or down-regulated by the compound, revealing the cellular signaling pathways that are activated or suppressed.

Proteomics Analysis: Using techniques like mass spectrometry, this analysis would quantify changes in protein levels, confirming that the transcriptional changes translate to functional protein expression.

Metabolomics Analysis: This involves profiling small-molecule metabolites to see how cellular metabolism is altered by this compound, which can uncover off-target effects or novel mechanisms. uu.nlnih.gov

Data Integration: The datasets from each omics layer would be integrated using bioinformatics tools to construct a comprehensive network model of the cellular response to this compound. frontiersin.orgmdpi.com

This systems-level understanding is invaluable for identifying reliable biomarkers of drug response and predicting potential toxicities before moving to more complex models.

Innovation in Analytical Techniques for Trace Analysis and Metabolite Profiling

Developing sensitive and robust analytical methods is crucial for all stages of drug discovery, from quality control of the natural product to pharmacokinetic studies. nih.gov For this compound, innovations in analytical chemistry are needed for two primary purposes: trace analysis and metabolite profiling.

Trace Analysis: The ability to detect and quantify minute amounts of this compound in complex biological matrices (e.g., plasma, tissues) is essential for understanding its absorption, distribution, metabolism, and excretion (ADME). High-performance liquid chromatography (HPLC) coupled with various detectors is a standard technique for analyzing Fritillaria alkaloids. researchgate.net Advanced methods that offer higher sensitivity and specificity include:

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): This technique provides high-resolution mass data, allowing for the confident identification and quantification of the compound at very low concentrations. nih.gov

HPLC with Evaporative Light Scattering Detection (HPLC-ELSD): This method is useful for quantifying compounds like steroidal alkaloids that lack a strong UV chromophore. nih.gov

The table below summarizes advanced analytical techniques applicable to the analysis of this compound.

| Technique | Application | Advantages |

| UPLC-QTOF-MS | Trace analysis, Metabolite identification | High sensitivity, high resolution, structural information from fragmentation. |

| LC-ESI-QQQ-MS | Quantitative analysis | Excellent sensitivity and selectivity for targeted quantification. |

| HPLC-ELSD | Quantitative analysis | Universal detection for non-UV absorbing compounds. |

Metabolite Profiling: When a drug is administered, it is often metabolized into various other compounds. Identifying these metabolites is critical, as they may have their own biological activities or toxicities. nih.gov Untargeted metabolomics approaches, using high-resolution mass spectrometry, can be employed to screen for and identify the structures of this compound metabolites in in vitro (e.g., liver microsomes) and in vivo samples. mdpi.com This knowledge is vital for a complete understanding of the compound's pharmacological profile.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for identifying and quantifying Pingpeimine A in complex biological matrices?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for precise quantification. Validate methods according to IUPAC guidelines, including specificity, linearity, precision, and recovery rates. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and compare spectral data with established reference libraries .

- Data Analysis : Include calibration curves with R² ≥ 0.99 and limit of detection (LOD)/quantification (LOQ) values. Report intra- and inter-day variability to ensure reproducibility .

Q. How can researchers design initial pharmacological studies to evaluate this compound's bioactivity?

- Experimental Design : Start with in vitro assays (e.g., enzyme inhibition, cytotoxicity screens) using standardized cell lines (e.g., HEK293, HepG2). Include positive/negative controls (e.g., known inhibitors) and dose-response curves (IC₅₀/EC₅₀ calculations). For in vivo studies, adhere to ARRIVE guidelines for animal models, specifying sample size justification and ethical approvals .

- Statistical Rigor : Use ANOVA with post-hoc tests for multi-group comparisons and report p-values with effect sizes .

Advanced Research Questions

Q. How should contradictory data on this compound's mechanism of action be resolved?

- Contradiction Analysis : Conduct systematic reviews using PRISMA guidelines to identify bias or methodological heterogeneity across studies. Validate findings via orthogonal assays (e.g., CRISPR knockdowns for target validation) or molecular docking simulations to confirm binding affinities .

- Data Integration : Apply meta-analysis tools (e.g., RevMan) to reconcile discrepancies, ensuring subgroup analyses account for variables like cell type or dosage .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Synthetic Workflow : Employ combinatorial chemistry or click-chemistry approaches to generate analogs. Use retrosynthetic analysis guided by computational tools (e.g., ChemAxon) to prioritize feasible pathways. Characterize intermediates via FTIR and HRMS .

- SAR Validation : Apply multivariate statistical models (e.g., PCA or PLS regression) to correlate structural modifications with bioactivity, ensuring ≥3 independent replicates per derivative .

Q. How can researchers address challenges in replicating this compound's reported therapeutic effects?

- Replication Framework : Follow the "Experimental Design Replication Checklist" from Reviews in Analytical Chemistry, including raw data audits, reagent source verification (e.g., CAS numbers), and environmental condition standardization (e.g., CO₂ levels in cell culture) .

- Failure Analysis : Document negative results in open-access repositories (e.g., Zenodo) and conduct power analyses to identify underpowered original studies .

Methodological Guidance

Q. What criteria define a robust literature review for this compound-related research?

- Search Strategy : Use PICOT (Population, Intervention, Comparison, Outcome, Timeframe) to structure queries in PubMed/Scopus. Filter studies by impact factor ≥3 journals and exclude non-peer-reviewed sources .

- Critical Appraisal : Apply AMSTAR-2 for systematic reviews or QUADAS-2 for assay validation studies, focusing on blinding, randomization, and conflict of interest disclosures .

Q. How to ethically source and validate this compound for preclinical studies?

- Sourcing : Procure compounds from accredited suppliers (e.g., Sigma-Aldrich, with batch-specific Certificates of Analysis). For natural extracts, document geographical origin and voucher specimens .

- Quality Control : Perform stability tests (e.g., accelerated degradation under heat/humidity) and confirm purity via elemental analysis .

Data Presentation Standards

Q. What are the best practices for reporting this compound's pharmacokinetic parameters?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.